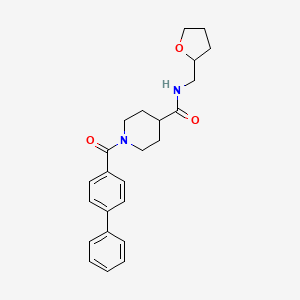![molecular formula C13H18BrClN2O B4064579 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064579.png)
3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
Übersicht
Beschreibung
3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 327.74 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and modulate the immune system. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to have a strong antitumor activity, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, there is ongoing research on the mechanism of action of this compound, which may lead to the development of more effective treatments for a range of diseases.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride in scientific research are vast. This compound has been shown to have antitumor activity and has been used in the development of new anticancer drugs. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKGTSGFRAQWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4064513.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![2-[(2-chlorobenzyl)thio]-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4064533.png)
![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)
![N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064543.png)
![8-quinolinyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064548.png)

![N-{2-[(3-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4064570.png)

![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)acetamide](/img/structure/B4064586.png)

![N-(diphenylmethyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064599.png)